Cas no 859538-76-4 (5-Hydroxy-N-methylpyridine-2-carboxamide)
5-Hydroxy-N-methylpyridine-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 5-hydroxy-N-methyl-2-Pyridinecarboxamide
- 2-Pyridinecarboxamide, 5-hydroxy-N-methyl-
- 5-HYDROXY-N-METHYLPYRIDINE-2-CARBOXAMIDE
- AKOS026675509
- MB11446
- PS-5356
- MFCD11977447
- SCHEMBL2645831
- CS-0456491
- 5-Hydroxy-N-methylpicolinamide
- VEVQBSJYFWZLQU-UHFFFAOYSA-N
- 859538-76-4
- DTXSID30630975
- 2-Pyridinecarboxamide, 5-hydroxy-N-methyl-
- 5-Hydroxy-N-methylpyridine-2-carboxamide
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- MDL: MFCD11977447
- Inchi: 1S/C7H8N2O2/c1-8-7(11)6-3-2-5(10)4-9-6/h2-4,10H,1H3,(H,8,11)
- InChI Key: VEVQBSJYFWZLQU-UHFFFAOYSA-N
- SMILES: OC1=CN=C(C(NC)=O)C=C1
Computed Properties
- Exact Mass: 152.058577502g/mol
- Monoisotopic Mass: 152.058577502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 62.2Ų
5-Hydroxy-N-methylpyridine-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Frontier Specialty Chemicals | H13683-1 g |
5-Hydroxy-N-methyl-2-Pyridinecarboxamide |
859538-76-4 | 1g |
$ 84.00 | 2022-11-04 | ||
| Frontier Specialty Chemicals | H13683-5 g |
5-Hydroxy-N-methyl-2-Pyridinecarboxamide |
859538-76-4 | 5g |
$ 315.00 | 2022-11-04 | ||
| Matrix Scientific | 189047-1g |
5-Hydroxy-N-methylpyridine-2-carboxamide |
859538-76-4 | 1g |
$290.00 | 2023-09-07 | ||
| Matrix Scientific | 189047-5g |
5-Hydroxy-N-methylpyridine-2-carboxamide |
859538-76-4 | 5g |
$1006.00 | 2023-09-07 | ||
| Matrix Scientific | 189047-10g |
5-Hydroxy-N-methylpyridine-2-carboxamide |
859538-76-4 | 10g |
$1608.00 | 2023-09-07 | ||
| TRC | H955148-50mg |
5-Hydroxy-N-methylpyridine-2-carboxamide |
859538-76-4 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H955148-100mg |
5-Hydroxy-N-methylpyridine-2-carboxamide |
859538-76-4 | 100mg |
$ 70.00 | 2022-06-04 | ||
| TRC | H955148-500mg |
5-Hydroxy-N-methylpyridine-2-carboxamide |
859538-76-4 | 500mg |
$ 250.00 | 2022-06-04 | ||
| Alichem | A029201981-250mg |
5-Hydroxy-n-methyl-2-pyridinecarboxamide |
859538-76-4 | 95% | 250mg |
$157.08 | 2023-08-31 | |
| Alichem | A029201981-1g |
5-Hydroxy-n-methyl-2-pyridinecarboxamide |
859538-76-4 | 95% | 1g |
$374.42 | 2023-08-31 |
5-Hydroxy-N-methylpyridine-2-carboxamide Suppliers
5-Hydroxy-N-methylpyridine-2-carboxamide Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 5-Hydroxy-N-methylpyridine-2-carboxamide
Introduction to 5-Hydroxy-N-methylpyridine-2-carboxamide (CAS No. 859538-76-4)
5-Hydroxy-N-methylpyridine-2-carboxamide, identified by its Chemical Abstracts Service (CAS) number 859538-76-4, is a significant compound in the realm of chemical and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in various biochemical pathways. The presence of both hydroxyl and methyl substituents on the pyridine ring lends itself to diverse reactivity, making it a valuable scaffold for medicinal chemistry investigations.
The molecular structure of 5-Hydroxy-N-methylpyridine-2-carboxamide consists of a pyridine core substituted at the 5-position with a hydroxyl group and at the 2-position with an amide functionality. This configuration allows for multiple points of interaction with biological targets, including enzymes and receptors. The amide group, in particular, is well-known for its ability to participate in hydrogen bonding, which is crucial for the design of high-affinity ligands.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that modulate pyridine-based pathways. The significance of 5-Hydroxy-N-methylpyridine-2-carboxamide lies in its potential as a precursor or intermediate in the synthesis of more complex molecules. Its unique reactivity profile makes it an attractive candidate for further derivatization, leading to compounds with enhanced pharmacological properties.
One of the most compelling aspects of 5-Hydroxy-N-methylpyridine-2-carboxamide is its role in investigating neurological disorders. Pyridine derivatives have shown promise in targeting receptors and enzymes involved in conditions such as Alzheimer's disease, Parkinson's disease, and epilepsy. The hydroxyl and methyl groups provide opportunities for fine-tuning interactions with these targets, potentially leading to the development of more effective treatments.
The synthesis of 5-Hydroxy-N-methylpyridine-2-carboxamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve the desired product. These techniques not only enhance efficiency but also minimize side reactions, ensuring a robust synthetic route.
Electrochemical methods have also emerged as a promising alternative for the synthesis of complex heterocyclic compounds like 5-Hydroxy-N-methylpyridine-2-carboxamide. Electrochemical synthesis offers several advantages over traditional thermal methods, including milder reaction conditions, reduced energy consumption, and improved selectivity. This approach aligns with the growing trend towards sustainable chemistry practices.
The pharmacological evaluation of 5-Hydroxy-N-methylpyridine-2-carboxamide has revealed intriguing interactions with various biological targets. In vitro studies have demonstrated its potential as an inhibitor of certain enzymes implicated in inflammation and oxidative stress. These findings suggest that derivatives of this compound could serve as lead candidates for drug development against chronic inflammatory diseases.
In addition to its enzyme-targeting capabilities, 5-Hydroxy-N-methylpyridine-2-carboxamide has shown promise in modulating receptor activity. For instance, its structural motif is reminiscent of known neurotransmitter analogs, suggesting potential effects on central nervous system (CNS) pathways. Further investigation into its receptor binding affinities could uncover new therapeutic avenues for CNS disorders.
The role of computational chemistry in studying 5-Hydroxy-N-methylpyridine-2-carboxamide cannot be overstated. Molecular modeling techniques have been instrumental in predicting binding modes and affinity profiles with high accuracy. These predictions guide experimental design and help optimize synthetic routes by identifying key structural features that contribute to biological activity.
The development of novel analytical methods has also contributed to a deeper understanding of this compound's properties. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) provide detailed insights into its molecular structure and purity. These analytical tools are essential for characterizing intermediates and final products throughout the synthetic process.
The impact of 5-Hydroxy-N-methylpyridine-2-carboxamide extends beyond academic research into industrial applications. Pharmaceutical companies are increasingly interested in leveraging pyridine-based scaffolds for drug discovery programs due to their proven efficacy and versatility. The compound's unique structural features make it a valuable building block for designing molecules with improved pharmacokinetic profiles.
The future directions for research on 5-Hydroxy-N-methylpyridine-2-carboxamide are promising and multifaceted. Investigating its role in drug metabolism will be crucial for understanding how it behaves within biological systems. Additionally, exploring its potential as a prodrug or co-administered therapeutic could open new therapeutic strategies for complex diseases.
In conclusion, 5-Hydroxy-N-methylpyridine-2-carboxamide (CAS No. 859538-76-4) represents a significant advancement in chemical pharmaceutical research. Its unique structural properties and potential applications make it a compelling subject for further investigation. As research continues to uncover new insights into its biological activity and synthetic possibilities, this compound is poised to play a vital role in the development of next-generation therapeutics.
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